Cas no 2138027-73-1 (N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)

N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- EN300-1068055
- N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- 2138027-73-1
-
- インチ: 1S/C14H17BrFN3/c1-9(2)19-8-14(10(3)18-19)17-7-11-4-5-12(16)6-13(11)15/h4-6,8-9,17H,7H2,1-3H3
- InChIKey: VDQBVSNKPDLKGW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CNC1C(C)=NN(C=1)C(C)C)F
計算された属性
- せいみつぶんしりょう: 325.05899g/mol
- どういたいしつりょう: 325.05899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 29.8Ų
N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1068055-0.1g |
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
2138027-73-1 | 95% | 0.1g |
$640.0 | 2023-10-28 | |
Enamine | EN300-1068055-0.5g |
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
2138027-73-1 | 95% | 0.5g |
$699.0 | 2023-10-28 | |
Enamine | EN300-1068055-1.0g |
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
2138027-73-1 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1068055-0.25g |
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
2138027-73-1 | 95% | 0.25g |
$670.0 | 2023-10-28 | |
Enamine | EN300-1068055-5.0g |
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
2138027-73-1 | 5g |
$2110.0 | 2023-06-10 | ||
Enamine | EN300-1068055-5g |
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
2138027-73-1 | 95% | 5g |
$2110.0 | 2023-10-28 | |
Enamine | EN300-1068055-2.5g |
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
2138027-73-1 | 95% | 2.5g |
$1428.0 | 2023-10-28 | |
Enamine | EN300-1068055-10g |
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
2138027-73-1 | 95% | 10g |
$3131.0 | 2023-10-28 | |
Enamine | EN300-1068055-10.0g |
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
2138027-73-1 | 10g |
$3131.0 | 2023-06-10 | ||
Enamine | EN300-1068055-1g |
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
2138027-73-1 | 95% | 1g |
$728.0 | 2023-10-28 |
N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amineに関する追加情報
Introduction to N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS No. 2138027-73-1)
The compound N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, identified by the CAS registry number 2138027-73-1, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex molecular structure, which includes a pyrazole ring system, a substituted phenyl group, and various substituents that contribute to its unique chemical properties.
The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, condensation reactions, and possibly catalytic processes. The presence of bromine and fluorine substituents on the phenyl ring suggests that this compound may exhibit interesting electronic properties, making it a candidate for applications in electronic materials or as intermediates in drug development.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their potential as kinase inhibitors or other bioactive agents. The substitution pattern on the pyrazole ring, particularly the presence of methyl and isopropyl groups, may influence the compound's solubility, stability, and interaction with biological targets. Researchers have also explored the use of such compounds in the development of new materials with tailored electronic properties.
In terms of structural analysis, the compound's molecular formula can be derived from its IUPAC name. The pyrazole ring contributes five atoms to the structure, while the substituted phenyl group adds complexity to the molecule's aromatic system. The bromine and fluorine atoms are positioned at specific locations on the phenyl ring, which could influence the molecule's reactivity and selectivity in various chemical reactions.
The CAS number 2138027-73-1 serves as a unique identifier for this compound within chemical databases, facilitating its identification and reference in scientific literature. This ensures that researchers can accurately cite and reference this compound in their work, maintaining consistency across studies.
From an application standpoint, this compound may find use in pharmaceutical research as a lead compound for drug development. Its structure suggests potential interactions with specific biological targets, such as enzymes or receptors, making it a valuable starting point for further exploration. Additionally, its electronic properties could make it suitable for applications in organic electronics or optoelectronic devices.
In conclusion, N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan
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